Cetilistat
Overview
Description
Cetilistat is a drug designed to treat obesity . It is a gastrointestinal lipase inhibitor that blocks fat digestion and absorption, leading to reduced energy intake, and thus weight loss . It is distinct from most other anti-obesity agents as it does not act on the brain to reduce appetite, but acts peripherally .
Synthesis Analysis
Cetilistat synthesis involves several steps. Commercially available hexadecanol is treated with phosgene in THF/toluene to give the corresponding chloroformate, which is immediately subjected to commercial 2-amino-5-methylbenzoic acid in pyridine. Subsequent slow addition of methyl chloroformate at room temperature results in the formation of cetilistat .Molecular Structure Analysis
Cetilistat has a molecular formula of C25H39NO3 and an average mass of 401.582 Da . It belongs to the class of organic compounds known as benzoxazines, which are organic compounds containing a benzene fused to an oxazine ring .Chemical Reactions Analysis
Cetilistat is rapidly hydrolyzed into its metabolites in the presence of bile . It is also poorly absorbed into the circulatory system .Scientific Research Applications
Treatment of Obesity
- Scientific Field : Medical Science, specifically Endocrinology .
- Application Summary : Cetilistat is used in the treatment of obesity . It works by inhibiting the absorption of dietary fats, thereby reducing caloric intake .
- Methods of Application : Cetilistat is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to therapy .
- Results/Outcomes : Treatment with Cetilistat resulted in significant reductions in total and LDL cholesterol levels in obese patients. It also improved glycemic control in obese patients with diabetes. Cetilistat treatment was well tolerated and exhibited fewer side effects compared with Orlistat .
Inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)
- Scientific Field : Virology .
- Application Summary : Cetilistat has been repurposed as a potential inhibitor against the RdRp of SARS-CoV-2 .
- Methods of Application : The inhibitory potential of Cetilistat against RdRp of SARS-CoV-2 was evaluated computationally through molecular modeling, docking, and dynamic simulation .
- Results/Outcomes : The study suggested that Cetilistat, along with other selected drugs, could potentially inhibit RdRp, which plays a pivotal role in viral replication. With further ex vivo and in vivo examinations, these drugs could be potential treatments for COVID-19 .
Evidence-Based Weight Management
- Scientific Field : Pharmaceutical Science .
- Application Summary : Cetilistat is being researched for its potential use in evidence-based weight management . It works by inhibiting the activity of lipase enzymes in the gastrointestinal system, thus decreasing the absorption of dietary fat, resulting in a reduction in caloric intake and potentially aiding in weight loss .
- Methods of Application : Cetilistat is administered orally along with a calorie-reduced diet and more vigorous exercise .
- Results/Outcomes : Clinical trials are being conducted to assess the efficacy and safety of Cetilistat. Preliminary results suggest that it may aid in weight loss .
Metabolic Investigation in Rats
- Scientific Field : Pharmaceutical Analysis .
- Application Summary : Cetilistat has been studied for its metabolic effects in rats . The study aimed to identify and characterize the metabolites of Cetilistat in rats .
- Methods of Application : The study involved the administration of a drug suspension to male Sprague-Dawley pseudo-germ-free and normal untreated rats followed by collection of urine, feces, and blood at specific intervals .
- Results/Outcomes : Four metabolites of Cetilistat were observed in in vivo matrices. Significant changes were observed both qualitatively and quantitatively, implying that formation of metabolites was both CYP enzymes and gut microflora mediated .
Evidence-Based Weight Management
- Scientific Field : Pharmaceutical Science .
- Application Summary : Cetilistat is being researched for its potential use in evidence-based weight management . It works by inhibiting the activity of lipase enzymes in the gastrointestinal system, thus decreasing the absorption of dietary fat, resulting in a reduction in caloric intake and potentially aiding in weight loss .
- Methods of Application : Cetilistat is administered orally along with a calorie-reduced diet and more vigorous exercise .
- Results/Outcomes : Clinical trials are being conducted to assess the efficacy and safety of Cetilistat. Preliminary results suggest that it may aid in weight loss .
Metabolic Investigation in Rats
- Scientific Field : Pharmaceutical Analysis .
- Application Summary : Cetilistat has been studied for its metabolic effects in rats . The study aimed to identify and characterize the metabolites of Cetilistat in rats .
- Methods of Application : The study involved the administration of a drug suspension to male Sprague-Dawley pseudo-germ-free and normal untreated rats followed by collection of urine, feces, and blood at specific intervals .
- Results/Outcomes : Four metabolites of Cetilistat were observed in in vivo matrices. Significant changes were observed both qualitatively and quantitatively, implying that formation of metabolites was both CYP enzymes and gut microflora mediated .
Safety And Hazards
When handling Cetilistat, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-hexadecoxy-6-methyl-3,1-benzoxazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCQKIKWYUURMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182506 | |
Record name | Cetilistat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cetilistat is a gastrointestinal lipase inhibitor that blocks fat digestion and absorption, leading to reduced energy intake, and thus weight loss. It is distinct from most other anti-obesity agents as it does not act on the brain to reduce appetite, but acts peripherally. The compound remains in the gastrointestinal tract with no significant absorption into the body. | |
Record name | Cetilistat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cetilistat | |
CAS RN |
282526-98-1 | |
Record name | Cetilistat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=282526-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetilistat [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282526981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetilistat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cetilistat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CETILISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC5G1JUA39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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